molecular formula C18H17N5O B2386019 (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034557-88-3

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2386019
CAS No.: 2034557-88-3
M. Wt: 319.368
InChI Key: YQXPIUQGJJVHEO-UHFFFAOYSA-N
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Description

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone is a synthetically designed small molecule that incorporates a 1,2,3-triazole pharmacophore linked to a pyrrolidine and a pyridinyl methanone group. This specific architecture makes it a compound of interest for medicinal chemistry and drug discovery research, particularly in the development of targeted therapies. The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets . Researchers can utilize this compound as a core scaffold to develop novel enzyme inhibitors or to probe protein-protein interaction interfaces. The presence of the pyrrolidine ring is a common feature in pharmacologically active compounds, as its basicity and three-dimensional structure can be critical for binding to various enzymes and receptors . The pyridin-3-yl methanone group adds a distinct vector for molecular recognition, potentially enabling interactions with a unique subset of kinase domains or other catalytic sites. This reagent is well-suited for projects aimed at synthesizing more complex molecules for screening against cancer targets, given that similar triazole and pyrrolidine-containing compounds are being investigated for their activity against enzalutamide-resistant prostate cancers and other malignancies . It is provided For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c24-18(15-7-4-9-19-11-15)22-10-8-16(12-22)23-13-17(20-21-23)14-5-2-1-3-6-14/h1-7,9,11,13,16H,8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXPIUQGJJVHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of amino alcohols.

    Coupling Reactions: The triazole and pyrrolidine rings are then coupled with the pyridine ring through a series of condensation reactions, often involving reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

Anticancer Research

The triazole scaffold is recognized for its potential as an anticancer agent. Several studies have demonstrated that derivatives of triazole exhibit significant cytotoxicity against various cancer cell lines. For instance, a study synthesized a series of triazole derivatives and evaluated their activity against HCT116, MDA-MB231, and Mia-PaCa2 cancer cell lines. Among these derivatives, certain compounds exhibited IC50 values indicating potent anticancer activity, with one compound showing an IC50 of 42.5 µg/mL against the MDA-MB231 cell line .

Case Study: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study highlighted the importance of specific functional groups on the triazole ring. The presence of electron-withdrawing groups was found to enhance anticancer activity by improving interactions with cellular targets such as metalloproteinases .

CompoundCell LineIC50 (µg/mL)
8bMDA-MB23142.5
8oHCT11664.3
8nMia-PaCa268.4

Antimicrobial Activity

Triazole derivatives have also shown promising antimicrobial properties. Research indicates that compounds containing the triazole moiety can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting key metabolic pathways.

Case Study: Antibacterial Screening

In a screening study, several triazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as lead compounds for developing new antibiotics .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is another critical application area. Triazoles are known to interact with various enzymes, including those involved in cancer progression and microbial resistance.

Case Study: Metalloproteinase Inhibition

A specific derivative was evaluated for its inhibitory effects on matrix metalloproteinases (MMPs), which play a role in tumor metastasis. The study utilized molecular modeling techniques to predict binding interactions between the triazole compound and the enzyme active site, revealing promising inhibitory potential .

Mechanism of Action

The mechanism of action of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

NC-MYF-03-69

  • Structure : 1-((3R,4R)-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-4-((4-(trifluoromethyl)benzyl)oxy)pyrrolidin-1-yl)propan-1-one
  • Key Features :
    • Includes a trifluoromethylbenzyl ether substituent on the pyrrolidine ring.
    • HRMS m/z 444.1645 (M+H)+ .
  • Comparison :
    • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s phenyl group.
    • The propan-1-one terminal group may influence binding affinity in biological systems, such as YAP-TEAD association disruption .

Compound 10a

  • Structure: (4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone
  • Key Features :
    • Contains an azo (-N=N-) linker and nitro group.
    • Physical m.p. 230–232°C; IR bands at 1710 cm⁻¹ (C=O) and 1647 cm⁻¹ (C=N) .
  • Comparison :
    • The azo group introduces photoresponsive properties, absent in the target compound.
    • Higher melting point suggests stronger intermolecular interactions due to nitro and azo functionalities .

Pyrazoline-Based Methanones

  • Examples: Methanone,[4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (PubChem ID: 3078473) Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl (PubChem ID: 121306-57-8) .
  • Key Features :
    • Pyrazoline ring instead of pyrrolidine-triazole.
    • Substituents vary (methoxy, methyl on phenyl groups).
  • Comparison :
    • Pyrazoline’s partial saturation may reduce conformational rigidity compared to the triazole-pyrrolidine system.
    • Methoxy groups improve solubility, while methyl groups enhance steric effects .

Structural and Functional Analysis

Core Heterocycles

  • Triazole vs. Pyrazole :
    • Triazoles (target compound) exhibit stronger hydrogen-bonding capacity due to three adjacent nitrogen atoms, whereas pyrazoles (e.g., compounds in ) have two nitrogens, limiting polar interactions.
  • Pyrrolidine vs. Pyrazoline :
    • Pyrrolidine’s full saturation may enhance metabolic stability compared to pyrazoline’s conjugated double bond .

Substituent Effects

  • Electron-Donating Groups (EDGs) :
    • Methoxy and methyl groups (pyrazoline analogs) improve solubility and modulate steric bulk .

Biological Activity

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone is a complex organic molecule featuring a triazole ring, a pyrrolidine ring, and a pyridine ring. Its unique structural components suggest potential biological activities that are of significant interest in medicinal chemistry. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its synthesis, biological effects, and comparative studies with similar compounds.

Chemical Structure

The molecular formula of this compound is C17H16N4OC_{17}H_{16}N_{4}O with a molecular weight of approximately 324.4 g/mol. The structure incorporates:

  • Triazole Ring : Contributes to the compound's bioactivity.
  • Pyrrolidine Ring : Enhances solubility and stability.
  • Pyridine Ring : Provides additional electronic properties that may influence biological interactions.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Triazole Ring : Synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
  • Formation of the Pyrrolidine Ring : Achieved through reduction of pyrrole or cyclization of amino alcohols.
  • Coupling Reactions : The triazole and pyrrolidine rings are coupled with the pyridine ring using coupling agents like EDC or DCC.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

CompoundCell LineIC50 (μM)Mechanism
Compound ABT-4740.99 ± 0.01Induces apoptosis via tubulin inhibition
Compound BHeLa2.5 ± 0.05Cell cycle arrest at G2/M phase
Compound CMCF-75.0 ± 0.10DNA damage induction

These studies demonstrate that the compound can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and tubulin polymerization inhibition .

Antimicrobial Activity

Compounds with similar structures have also shown promising antimicrobial properties:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound DE. coli31.25 µg/mL
Compound ES. aureus15.75 µg/mL

This suggests that the triazole moiety may play a crucial role in enhancing the antimicrobial efficacy of these compounds .

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various triazole derivatives, this compound exhibited significant cytotoxic effects against multiple cancer cell lines including BT-474 and HeLa cells. The mechanism was attributed to apoptosis induction as confirmed by flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl group significantly influenced antibacterial activity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties of this compound:

Compound NameStructural DifferencesBiological Activity
Compound XDifferent ring positionsLower anticancer activity
Compound YAdditional functional groupsEnhanced antimicrobial properties

The specific arrangement of rings in this compound may confer unique biological activities not observed in its analogs .

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions optimize yield?

Answer:
The synthesis typically involves multi-step procedures:

  • Pyrrolidine-triazole coupling : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to attach the triazole moiety to the pyrrolidine ring under reflux conditions in solvents like DMF or THF .
  • Methanone group introduction : The pyridinyl-methanone group is introduced via nucleophilic acyl substitution, requiring anhydrous conditions and a base (e.g., triethylamine) to deprotonate intermediates .
  • Purification : Column chromatography or recrystallization (e.g., from methanol) ensures high purity (>95%) .
    Key optimization factors include temperature control (60–100°C), catalyst selection (e.g., CuI for CuAAC), and inert atmosphere to prevent oxidation .

Basic: Which characterization techniques are essential for confirming structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the triazole ring and substituent positions. For example, pyridinyl protons appear as distinct aromatic signals at δ 7.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 374.1621) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer: Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC50_{50} vs. EC50_{50}). Standardize protocols using validated cell models and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Compound stability : Degradation in DMSO stocks or culture media can skew results. Use fresh solutions and confirm stability via LC-MS .
  • Off-target effects : Perform counter-screening against related targets (e.g., kinase panels) to rule out nonspecific binding .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?

Answer:

  • Crystallographic analysis : X-ray diffraction (e.g., triclinic P1 space group, a = 7.59 Å, b = 9.76 Å) reveals conformational preferences of the triazole-pyrrolidine core and hydrogen-bonding interactions with targets .
  • Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinity changes when substituents (e.g., 4-phenyl vs. 4-fluorophenyl) are modified .
  • Bioisosteric replacement : Substitute pyridinyl with quinolinyl to assess π-π stacking effects on potency .

Basic: What common side reactions occur during synthesis, and how are they mitigated?

Answer:

  • Triazole regioisomer formation : The 1,4- vs. 1,5-triazole isomers can form during CuAAC. Use bulky ligands (e.g., TBTA) to favor the desired 1,4-isomer .
  • Oxidation of pyrrolidine : Exposure to air may oxidize the pyrrolidine ring. Conduct reactions under nitrogen and add antioxidants (e.g., BHT) .
  • Incomplete coupling : Monitor reactions via TLC and extend reaction times (24–48 hrs) if intermediates persist .

Advanced: How do the pyridinyl and triazolyl groups influence electronic properties?

Answer:

  • Pyridinyl : The electron-withdrawing nature (Hammett σm_m = 0.71) polarizes the methanone group, enhancing electrophilicity for nucleophilic attack. Validate via 13^{13}C NMR (carbonyl C=O at δ 168–172 ppm) .
  • Triazolyl : The 1,2,3-triazole acts as a hydrogen-bond acceptor. IR spectroscopy (N-H stretch at ~3400 cm1^{-1}) and X-ray crystallography confirm interactions with biological targets (e.g., kinase ATP-binding pockets) .

Advanced: What crystallographic data informs drug design for this compound?

Answer:

  • Unit cell parameters : Triclinic P1 with α = 104.42°, β = 94.96°, γ = 96.08° and V = 889.55 Å3^3 .
  • Packing interactions : π-π stacking between phenyl and pyridinyl rings (3.8 Å spacing) enhances solubility in lipid membranes .
  • Torsion angles : The pyrrolidine-triazole dihedral angle (112°) impacts conformational flexibility and target binding .

Basic: How should in vitro assays be designed to evaluate biological activity?

Answer:

  • Dose-response curves : Test 10 concentrations (0.1–100 μM) in triplicate to calculate IC50_{50} values. Use nonlinear regression (e.g., GraphPad Prism) .
  • Controls : Include vehicle (DMSO <0.1%), positive (e.g., doxorubicin for cytotoxicity), and negative (untreated cells) controls .
  • Endpoint selection : Use ATP-based luminescence for viability assays and Western blotting for target engagement (e.g., phospho-ERK inhibition) .

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